Cas no 1855891-12-1 (ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate)
![ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate structure](https://it.kuujia.com/scimg/cas/1855891-12-1x500.png)
1855891-12-1 structure
Nome del prodotto:ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
Numero CAS:1855891-12-1
MF:C11H15F3N2O2
MW:264.244213342667
MDL:MFCD28969806
CID:5192024
PubChem ID:119053489
ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
- 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl-3-(trifluoromethyl)-, ethyl ester
-
- MDL: MFCD28969806
- Inchi: 1S/C11H15F3N2O2/c1-4-8(10(17)18-5-2)16-6-7(3)9(15-16)11(12,13)14/h6,8H,4-5H2,1-3H3
- Chiave InChI: HAJJPQWOULDYEX-UHFFFAOYSA-N
- Sorrisi: C(N1C=C(C)C(C(F)(F)F)=N1)(CC)C(=O)OCC
Proprietà sperimentali
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 288.6±40.0 °C at 760 mmHg
- Punto di infiammabilità: 128.3±27.3 °C
- Pressione di vapore: 0.0±0.6 mmHg at 25°C
ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-233229-0.1g |
ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate |
1855891-12-1 | 95% | 0.1g |
$241.0 | 2024-06-19 | |
Enamine | EN300-233229-10.0g |
ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate |
1855891-12-1 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
Enamine | EN300-233229-2.5g |
ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate |
1855891-12-1 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
Enamine | EN300-233229-0.5g |
ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate |
1855891-12-1 | 95% | 0.5g |
$546.0 | 2024-06-19 | |
Enamine | EN300-233229-10g |
ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate |
1855891-12-1 | 10g |
$3007.0 | 2023-09-15 | ||
Enamine | EN300-233229-1g |
ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate |
1855891-12-1 | 1g |
$699.0 | 2023-09-15 | ||
Ambeed | A1074538-5g |
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate |
1855891-12-1 | 95% | 5g |
$1446.0 | 2024-07-28 | |
Enamine | EN300-233229-0.05g |
ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate |
1855891-12-1 | 95% | 0.05g |
$162.0 | 2024-06-19 | |
Enamine | EN300-233229-1.0g |
ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate |
1855891-12-1 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
Enamine | EN300-233229-5.0g |
ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate |
1855891-12-1 | 95% | 5.0g |
$2028.0 | 2024-06-19 |
ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate Letteratura correlata
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
1855891-12-1 (ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate) Prodotti correlati
- 107027-39-4(8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic Acid)
- 2171256-47-4((2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylformamido}-4-hydroxybutanoic acid)
- 13138-53-9(4-nitrobenzene-1,2-dicarboxamide)
- 1207167-94-9(Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate)
- 352707-54-1(N-(pyridin-3-yl)ethane-1-sulfonamide)
- 850906-14-8(5-(4-methylphenyl)methoxy-2-(4-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1226427-94-6(N-(carbamoylmethyl)-2-{2-(pyridin-2-yl)amino-1,3-thiazol-4-yl}acetamide)
- 670270-48-1(12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9,11-tetraene)
- 1261917-62-7(5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol)
- 135689-23-5(2,6-dibutyl-5-{[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}pyrimidin-4(1H)-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1855891-12-1)ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Purezza:99%/99%
Quantità:5g/1g
Prezzo ($):1301.0/448.0